2-Isopropoxy-2-oxoethyl 2-(4-methoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
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Overview
Description
PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an isoquinoline moiety, and an acetate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with isoquinoline derivatives under acidic conditions, followed by esterification with isopropanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include quinones, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties .
Medicine
The compound’s potential therapeutic effects are being explored in medicinal chemistry, particularly for developing new drugs targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its versatile reactivity and functional groups .
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the isoquinoline moiety can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-METHYL-4-PROPAN-2-YLBENZENE: Similar in structure but lacks the isoquinoline moiety.
4-[2-(4-METHOXYPHENYL)PROPAN-2-YL]PHENOL: Contains a similar methoxyphenyl group but differs in the overall structure.
Uniqueness
PROPAN-2-YL 2-[2-(4-METHOXYPHENYL)-1-OXO-1,2-DIHYDROISOQUINOLINE-4-CARBONYLOXY]ACETATE is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activities. Its structure provides a balance between hydrophobic and hydrophilic regions, making it versatile for various applications .
Properties
Molecular Formula |
C22H21NO6 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
(2-oxo-2-propan-2-yloxyethyl) 2-(4-methoxyphenyl)-1-oxoisoquinoline-4-carboxylate |
InChI |
InChI=1S/C22H21NO6/c1-14(2)29-20(24)13-28-22(26)19-12-23(15-8-10-16(27-3)11-9-15)21(25)18-7-5-4-6-17(18)19/h4-12,14H,13H2,1-3H3 |
InChI Key |
BFOQPNGNGWTOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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